2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol
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Overview
Description
2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring. This specific compound is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, as well as an indole moiety. Indole derivatives are significant due to their wide range of biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol typically involves the reaction of 2,5-dichlorobenzene-1,4-diol with an appropriate indole derivative under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Chloroindole: A simpler indole derivative with potential biological activities.
Uniqueness: 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
647862-29-1 |
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Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
2,5-dichloro-3-(1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H9Cl2NO2/c15-9-5-11(18)13(16)12(14(9)19)8-6-17-10-4-2-1-3-7(8)10/h1-6,17-19H |
InChI Key |
LQVMTEYFAMCPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=C3O)Cl)O)Cl |
Origin of Product |
United States |
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